
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various substituents are introduced through electrophilic aromatic substitution reactions.
Introduction of the Carbamoyl Group: The 2-ethoxyphenylcarbamoyl group can be introduced via a reaction with an appropriate isocyanate.
Amidation: The 3-phenylpropanamido group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like amines or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural complexity and functional group diversity.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
- Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate
- Ethyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate
Uniqueness
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethoxyphenyl and phenylpropanamido groups might enhance its interaction with biological targets or alter its physical properties, such as solubility and stability.
属性
分子式 |
C25H26N2O5S |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5S/c1-4-32-19-13-9-8-12-18(19)26-23(29)22-16(2)21(25(30)31-3)24(33-22)27-20(28)15-14-17-10-6-5-7-11-17/h5-13H,4,14-15H2,1-3H3,(H,26,29)(H,27,28) |
InChI 键 |
WLPSZHCYMNLWRY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CCC3=CC=CC=C3)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)

![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)

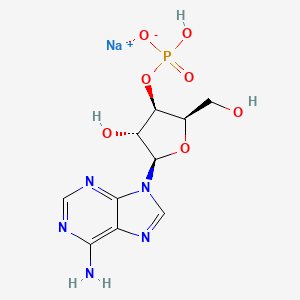
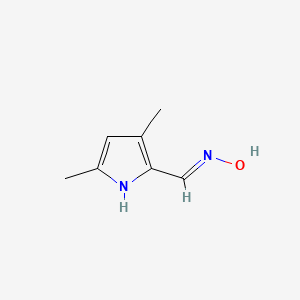
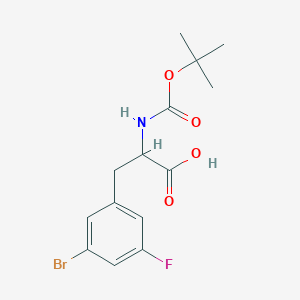
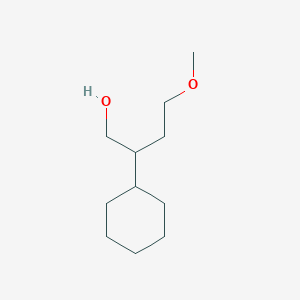
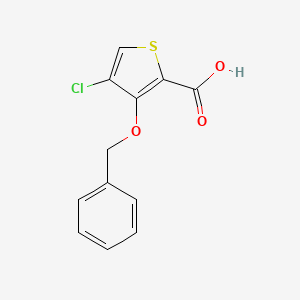
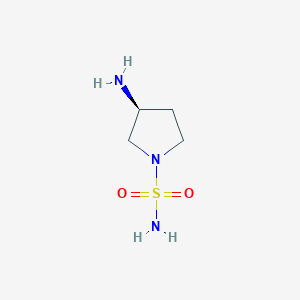
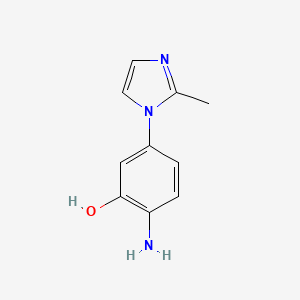
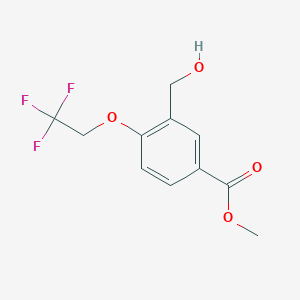
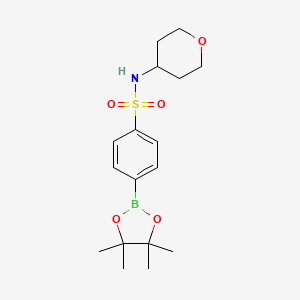
![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)
